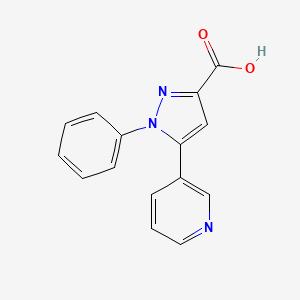

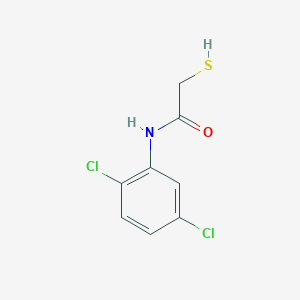

1-Phenyl-5-pyridin-3-YL-1H-pyrazole-3-carboxylic acid

Vue d'ensemble

Description

“1-Phenyl-5-pyridin-3-YL-1H-pyrazole-3-carboxylic acid” is a type of pyrazole derivative . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest for many researchers . A variety of synthesis methods and synthetic analogues have been reported over the years . For instance, “1-Phenyl-3-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid ethyl ester” was synthesized by the reaction of 5-chloro-1-phenyl-3-(pyridin-3-yl)-1H- pyrazole-4-carbaldehyde with ethyl bromoacetate and sodium sulfide .Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

Pyrazoles display innumerable chemical, biological, agrochemical, and pharmacological properties . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Applications

The synthesis and application of heterocyclic compounds, including those similar to 1-Phenyl-5-pyridin-3-YL-1H-pyrazole-3-carboxylic acid, play a pivotal role in the field of organic chemistry. These compounds serve as valuable building blocks for creating a diverse array of heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others due to their unique reactivity and structural features. Their significance extends to the synthesis of various classes of heterocyclic compounds and dyes, offering mild reaction conditions for generating versatile cynomethylene dyes from a wide range of precursors. This reactivity is anticipated to lead to more innovative transformations in the future (Gomaa & Ali, 2020).

Biological and Electrochemical Activity

The chemistry of compounds containing pyridine and benzimidazole or benzthiazole units has been extensively reviewed, revealing their significant biological and electrochemical activities. These compounds, including those structurally related to 1-Phenyl-5-pyridin-3-YL-1H-pyrazole-3-carboxylic acid, exhibit a range of important properties such as spectroscopic characteristics, structures, magnetic properties, and more. Their diverse functionalities suggest potential interest in the investigation of unknown analogues, highlighting areas of potential scientific exploration (Boča, Jameson, & Linert, 2011).

Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acid derivatives, related to the compound , are highlighted for their significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant effects. These derivatives are crucial in medicinal chemistry due to their versatile synthetic applicability and biological activity. The review of pyrazole carboxylic acid derivatives provides an insight into their synthesis and biological applications, serving as a guide for scientists in medicinal chemistry (Cetin, 2020).

Metals Influence on Biologically Important Ligands

Research on the influence of metals on the electronic system of biologically important molecules, such as 3-pyridine carboxylic acids, has shown that metals can significantly perturb and stabilize the electronic system of these ligands. Understanding the interactions of these compounds with their biological targets is crucial for predicting properties like reactivity and complex compound durability. This insight is vital for the development of new drugs and understanding their interactions with biological systems (Lewandowski, Kalinowska, & Lewandowska, 2005).

Propriétés

IUPAC Name |

1-phenyl-5-pyridin-3-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-15(20)13-9-14(11-5-4-8-16-10-11)18(17-13)12-6-2-1-3-7-12/h1-10H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSZHDIAZICEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid](/img/structure/B1320778.png)

![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)

![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)

![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)

![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)